molecular formula C6H5BrClNO2S B1449038 2-Bromo-6-chlorobenzenesulfonamide CAS No. 1261551-83-0

2-Bromo-6-chlorobenzenesulfonamide

Cat. No.: B1449038
CAS No.: 1261551-83-0
M. Wt: 270.53 g/mol
InChI Key: HXMFRDWPKLMMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-chlorobenzenesulfonamide is an organic compound with the molecular formula C6H5BrClNO2S. It is characterized by the presence of a bromine atom at the 2-position, a chlorine atom at the 6-position, and a sulfonamide group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-Bromo-6-chlorobenzenesulfonamide finds applications in several scientific fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is employed in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for this compound includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-6-chlorobenzenesulfonamide is the enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folate, a vital component for cells to make nucleic acids like DNA or RNA .

Mode of Action

This compound acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, thus preventing the substrate from binding to the enzyme’s active site. This inhibition disrupts the synthesis of folate, leading to a decrease in the production of nucleic acids .

Biochemical Pathways

The inhibition of DHPS by this compound affects the folate synthesis pathway . Folate is essential for the synthesis of nucleic acids. When folate synthesis is disrupted, the production of nucleic acids is reduced, which in turn affects the replication and survival of cells .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral bioavailability and to be distributed widely in the body . The metabolism and excretion of this compound would likely involve hepatic metabolism and renal excretion .

Result of Action

The result of the action of this compound is the inhibition of bacterial DNA synthesis . By inhibiting the enzyme DHPS and disrupting folate synthesis, the compound prevents the production of nucleic acids. This leads to the inhibition of bacterial growth and replication .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of this compound .

Biochemical Analysis

Biochemical Properties

2-Bromo-6-chlorobenzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, leading to altered enzyme activity and cellular redox balance . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, further influencing their function and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. This oxidative stress can lead to the activation of various cell signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and apoptosis . Furthermore, this compound can affect gene expression by modulating transcription factors and epigenetic markers, resulting in changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can be reversible or irreversible, depending on the nature of the interaction and the specific enzyme involved. Additionally, this compound can induce conformational changes in proteins, affecting their stability and function . These interactions can lead to the activation or inhibition of downstream signaling pathways, ultimately influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy and altered cellular effects . Long-term studies have indicated that continuous exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound has been shown to induce mild oxidative stress and modulate enzyme activity without causing significant toxicity . At higher doses, this compound can lead to severe oxidative damage, inflammation, and cell death . Studies have also identified threshold effects, where specific dosages result in distinct cellular responses, highlighting the importance of dose optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to oxidative stress and detoxification . This compound can interact with enzymes such as glutathione S-transferase and cytochrome P450, influencing their activity and the overall metabolic flux . Additionally, this compound can affect the levels of key metabolites, including glutathione and NADPH, which play critical roles in maintaining cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it can interact with specific transporters and binding proteins, facilitating its movement within cells and tissues . The distribution of this compound can also be influenced by its binding affinity to cellular components, leading to its accumulation in specific compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and mitochondria, where it can interact with key enzymes and proteins involved in oxidative stress responses . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals, further influencing its cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chlorobenzenesulfonamide typically involves the bromination and chlorination of benzenesulfonamide. The reaction conditions include the use of bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum chloride (AlCl3), under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that involves the initial preparation of benzenesulfonamide followed by selective halogenation. The process is optimized to achieve high yield and purity, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chlorobenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzene derivatives.

Comparison with Similar Compounds

2-Bromo-6-chlorobenzenesulfonamide is compared with other similar compounds, such as 2-bromo-4-chlorobenzenesulfonamide and 2-bromo-5-chlorobenzenesulfonamide. These compounds differ in the position of the halogen atoms on the benzene ring, which affects their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which influences its properties and applications.

Properties

IUPAC Name

2-bromo-6-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMFRDWPKLMMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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